Cochinchinone B

CAS No.:

Cat. No.: VC1859617

Molecular Formula: C28H32O6

Molecular Weight: 464.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H32O6 |

|---|---|

| Molecular Weight | 464.5 g/mol |

| IUPAC Name | 5-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,3,6,7-tetrahydroxy-2-(3-methylbut-2-enyl)xanthen-9-one |

| Standard InChI | InChI=1S/C28H32O6/c1-15(2)7-6-8-17(5)10-12-19-25(31)22(30)13-20-27(33)24-23(34-28(19)20)14-21(29)18(26(24)32)11-9-16(3)4/h7,9-10,13-14,29-32H,6,8,11-12H2,1-5H3/b17-10+ |

| Standard InChI Key | QRQRZDHZRAXLKZ-LICLKQGHSA-N |

| Isomeric SMILES | CC(=CCC/C(=C/CC1=C2C(=CC(=C1O)O)C(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)/C)C |

| Canonical SMILES | CC(=CCCC(=CCC1=C2C(=CC(=C1O)O)C(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)C)C |

Introduction

Chemical Structure and Properties

Molecular Structure and Formula

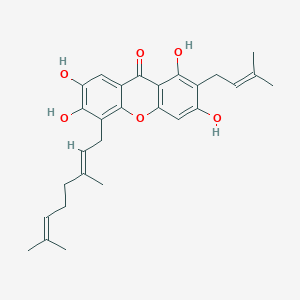

Cochinchinone B has the molecular formula C28H32O6 and a molecular weight of 464.5 g/mol . Its structure is characterized by a xanthene-9-one core with hydroxyl groups at positions 1, 3, 6, and 7, a prenyl group (3-methylbut-2-enyl) at position 2, and a geranyl group (3,7-dimethylocta-2,6-dienyl) at position 5 . The IUPAC name of Cochinchinone B is 5-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,3,6,7-tetrahydroxy-2-(3-methylbut-2-enyl)xanthen-9-one, reflecting its complex structure with multiple functional groups .

Physical and Chemical Properties

Cochinchinone B possesses several notable physical and chemical properties that influence its biological behavior and potential applications. Based on computational analyses, the compound exhibits significant lipophilicity with an XLogP3-AA value of 7.8, which affects its solubility characteristics and membrane permeability .

Table 2.1: Physical and Chemical Properties of Cochinchinone B

| Property | Value |

|---|---|

| Molecular Formula | C28H32O6 |

| Molecular Weight | 464.5 g/mol |

| XLogP3-AA | 7.8 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 7 |

| Exact Mass | 464.21988874 Da |

The presence of four hydroxyl groups contributes significantly to the compound's antioxidant properties, as these groups can donate hydrogen atoms to neutralize free radicals . The prenyl and geranyl side chains enhance the lipophilicity of the molecule, potentially influencing its interactions with biological membranes and cellular targets.

Chemical Identifiers and Synonyms

Cochinchinone B is referenced in various chemical databases and literature under several identifiers and synonyms, facilitating cross-referencing and identification in scientific research .

Table 2.2: Chemical Identifiers and Synonyms of Cochinchinone B

| Identifier Type | Value |

|---|---|

| PubChem CID | 11619632 |

| ChEBI ID | CHEBI:65647 |

| ChEMBL ID | CHEMBL1173563 |

| Nikkaji Number | J2.291.755B |

| Wikidata | Q27134117 |

| Synonyms | 1,3,6,7-tetrahydroxy-2-(3-methyl-2-butenyl)-5-(3,7-dimethyl-2,6-octadienyl)xanthone; 5-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-1,3,6,7-tetrahydroxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one |

Natural Sources and Isolation

Botanical Source and Distribution

Cochinchinone B is naturally found in Cratoxylum cochinchinense (Lour.) Bl., a plant species belonging to the Clusiaceae family . The genus Cratoxylum comprises several species distributed throughout Southeast Asia, with various members used in traditional medicine systems of the region . C. cochinchinense specifically has been documented in folk medicinal practices for treating a variety of conditions including respiratory ailments, gastrointestinal disorders, fevers, and ulcers .

The plant contains a diverse array of bioactive compounds, with xanthones being the most characteristic components . Phytochemical investigations have revealed that C. cochinchinense produces various prenylated xanthones, including Cochinchinone B, Cochinchinone A, Cochinchinone C, α-mangostin, γ-mangostin, and several other structurally related compounds .

Biological Activities

Antioxidant Properties

One of the most significant biological activities of Cochinchinone B is its antioxidant capacity . This property is attributed to the presence of multiple hydroxyl groups in its structure, particularly those at positions 1, 3, 6, and 7, which can donate hydrogen atoms to neutralize free radicals. Antioxidants play crucial roles in preventing oxidative stress-related damage to cellular components, including lipids, proteins, and DNA.

Metabolic Role

Cochinchinone B has been described as having a role as a metabolite in its source plant . Secondary metabolites like Cochinchinone B often serve specific ecological functions in plants, such as defense against herbivores or pathogens, attraction of pollinators, or adaptation to environmental stresses. The presence of this compound in C. cochinchinense may contribute to the plant's survival strategies and ecological interactions.

Comparison with Related Compounds

While specific research on Cochinchinone B appears limited in the available search results, studies on structurally related compounds from Cratoxylum cochinchinense provide valuable insights into the potential biological activities that Cochinchinone B might possess .

Table 4.1: Comparison of Cochinchinone B with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Known Biological Activities |

|---|---|---|---|

| Cochinchinone B | C28H32O6 | 464.5 g/mol | Antioxidant activity, metabolite |

| Cochinchinone A | Not specified in results | Not specified | Cytotoxicity against HT-29 cells (ED50: 16.1 μM) |

| Cochinchinone C | C24H26O6 | 410.5 g/mol | Antioxidant and antimalarial activities |

| α-Mangostin | Not specified | Not specified | Cytotoxicity against HT-29 cells (ED50: 4.1 μM), induces caspase-3 dependent apoptosis |

For instance, Cochinchinone A has demonstrated cytotoxicity towards HT-29 human colon cancer cells with an ED50 value of 16.1 μM . α-Mangostin, another compound isolated from the same plant, showed more potent cytotoxicity against the same cell line (ED50: 4.1 μM) and has been reported to induce caspase-3 dependent apoptosis . Cochinchinone C, which shares structural similarities with Cochinchinone B but has a different molecular formula (C24H26O6), has been documented to possess both antioxidant and antimalarial activities .

Structure-Activity Relationships

Modifications and Effects on Activity

Research on structurally related compounds has provided valuable information on how chemical modifications affect biological activities . Studies on α-mangostin and Cochinchinone A have shown that:

-

Acetylation and benzoylation of α-mangostin slightly increased its cytotoxicity against cancer cells

-

Methylation of α-mangostin reduced its cytotoxic activity

-

Neither acetylation, benzoylation, nor methylation enhanced the cytotoxicity of Cochinchinone A

These observations suggest that the biological activities of prenylated xanthones, including Cochinchinone B, are highly dependent on their specific structural features. The differential response to chemical modifications highlights the importance of understanding the structure-activity relationships of these compounds for potential drug development.

Research Applications and Future Directions

Future Research Directions

Future research on Cochinchinone B could focus on several key areas to advance our understanding of this compound and its potential applications:

-

Comprehensive evaluation of its biological activities beyond antioxidant properties

-

Detailed mechanistic studies to identify molecular targets and signaling pathways

-

Structure-activity relationship studies through targeted semi-synthetic modifications

-

Investigation of potential synergistic effects with other bioactive compounds

-

Preclinical evaluation of therapeutic efficacy in relevant disease models

-

Development of improved methods for isolation or synthesis to increase availability for research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume